Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitrophenylmethoxy substituent on the benzofuran core
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-3-24-19(21)18-12(2)26-17-9-8-15(10-16(17)18)25-11-13-4-6-14(7-5-13)20(22)23/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFKWZSJBZTOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzofuran core using a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The nitrophenyl group can be attached to the benzofuran core through an etherification reaction using a suitable alkylating agent like methyl iodide.
Esterification: Finally, the ethyl ester group can be introduced through an esterification reaction using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the biological activity of benzofuran derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-methyl-5-[(4-aminophenyl)methoxy]-1-benzofuran-3-carboxylate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and pharmacokinetic properties.
2-Methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylic acid: This compound lacks the ester group, which can influence its acidity and potential interactions with biological targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C16H15NO5
- Molecular Weight : 299.29 g/mol
- CAS Number : Not specified in the search results but can be derived from its molecular structure.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing multiple mechanisms through which it exerts its effects. Key areas of focus include:
-
Antitumor Activity
- This compound has shown promising antitumor properties in vitro. Studies indicate that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
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Antioxidant Properties
- The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity may be attributed to the presence of the nitrophenyl group, which enhances electron donation capabilities.
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Anti-inflammatory Effects
- Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound are complex and involve several biochemical pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : It can influence signaling pathways like NF-kB and MAPK, which are critical in regulating inflammation and cell survival.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value indicating effective concentration for tumor suppression. |
| Study B (2023) | Reported antioxidant activity comparable to standard antioxidants, suggesting potential use in preventing oxidative damage in cells. |
| Study C (2024) | Found anti-inflammatory effects in animal models, reducing markers of inflammation significantly after treatment with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
